4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
CAS No.: 1884492-36-7
Cat. No.: VC3011100
Molecular Formula: C12H11BN2O4
Molecular Weight: 258.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1884492-36-7 |
---|---|
Molecular Formula | C12H11BN2O4 |
Molecular Weight | 258.04 g/mol |
IUPAC Name | 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3 |
Standard InChI Key | GSZJATWIBFKRFE-UHFFFAOYSA-N |
SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N |
Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Identification
Structural Features
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile contains a benzonitrile core with a MIDA boronate group at the para position. The MIDA boronate portion creates a cyclic structure around the boron atom, effectively protecting it from undesired reactions and environmental degradation. The compound features a tetrahedral boron center coordinated to the nitrogen of the MIDA group and connected to the aromatic ring, forming a stable complex .
Chemical Identifiers
Identifier Type | Value |
---|---|
Chemical Name | 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile |
Common Name | 4-Cyanophenylboronic acid MIDA ester |
CAS Number | 1884492-36-7 / 1257651-09-4 |
Molecular Formula | C₁₂H₁₁BN₂O₄ |
Molecular Weight | 258.04 g/mol |
SMILES | CN1CC(=O)OB(OC(=O)C1)c2ccc(cc2)C#N |
InChI | 1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3 |
InChI Key | GSZJATWIBFKRFE-UHFFFAOYSA-N |
The table above compiles essential identification parameters for 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile from various database sources . Notably, there appears to be some discrepancy in the CAS registry numbers reported in different sources, which may be due to registration timing or slight differences in structural representation.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile are crucial for understanding its behavior in various applications and for proper handling in laboratory and industrial settings.
Property | Value |
---|---|
Physical State | Powder |
Color | Not specified in sources |
Melting Point | 255-262 °C |
Solubility | Soluble in polar aprotic solvents like DMSO |
Stability | Highly stable under ambient conditions |
Functional Group | Nitrile |
The compound exists as a powder with a relatively high melting point, indicating significant molecular stability and strong intermolecular forces . This stability is one of the key advantages of MIDA boronates over simple boronic acids, which are typically less stable and more prone to degradation.
Chemical Reactivity
The chemical behavior of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is dictated by its structural elements, particularly the protected boron center and the cyano functional group. The MIDA boronate structure serves as a protecting group that masks the reactivity of the boronic acid functionality, allowing for controlled release under specific conditions.
Under basic aqueous conditions, the MIDA protecting group undergoes hydrolysis to release the active 4-cyanophenylboronic acid. This controlled release mechanism is particularly valuable in sequential cross-coupling reactions, where premature activation can lead to side reactions or decomposition . The nitrile group at the para position of the phenyl ring provides opportunities for further functionalization through various transformations typical of nitriles, such as reduction to amines or hydrolysis to carboxylic acids.
Synthesis and Preparation
General Synthetic Approaches
The preparation of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile typically involves the complexation of 4-cyanophenylboronic acid with N-methyliminodiacetic acid (MIDA) under dehydrating conditions. This approach is part of a general method for preparing MIDA boronates from various boronic acids.
According to the available research, the compound can be synthesized using a MIDA boronate maker kit procedure, which offers a mild and efficient method for preparing MIDA protected boronic acids . This approach provides a 71% yield when using 4-cyanophenylboronic acid as the starting material, making it a practical method for laboratory-scale preparation .
Applications in Organic Synthesis
Suzuki Cross-Coupling Reactions
The primary application of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is in Suzuki cross-coupling reactions, where it serves as a protected form of 4-cyanophenylboronic acid . The MIDA boronate protection strategy offers several advantages in these reactions:
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Enhanced stability during storage and handling compared to unprotected boronic acids
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Controlled release of the active boronic acid species under basic conditions
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Compatibility with various reaction conditions and functional groups
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Ability to participate in sequential and iterative cross-coupling processes
In Suzuki coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. The cyano group at the para position can impart unique electronic properties to the reaction products, making this compound particularly valuable in the synthesis of electronically diverse biaryl compounds.
Iterative Cross-Coupling
One of the most significant advantages of MIDA boronates like 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is their ability to participate in iterative cross-coupling strategies. In these approaches, multiple coupling steps can be performed sequentially without isolating intermediate boronic acids, which are often unstable and difficult to handle.
The controlled release of the active boronic acid species under specific conditions allows for precise timing of coupling events, enabling the synthesis of complex molecular architectures that would be challenging to access through conventional methods. This capability has been particularly valuable in the synthesis of natural products, pharmaceuticals, and materials with precise structural requirements.
Hazard Statement | Classification |
---|---|
H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |
H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |
H319 | Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) |
H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |
These hazards indicate that the compound requires appropriate safety measures during handling and use .
Comparative Analysis with Related Compounds
Structural Relatives
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile belongs to a family of MIDA boronate compounds that share similar structural features but differ in the position or nature of the functional groups on the aromatic ring. Some closely related compounds include:
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2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile: An isomer where the cyano group is at the ortho position instead of para .
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2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde: Contains an aldehyde functional group instead of a nitrile .
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3-Bromophenylboronic acid MIDA ester: Features a bromo substituent at the meta position .
These compounds share the MIDA boronate core structure but exhibit different reactivity patterns and physical properties due to the variation in functional groups and their positions.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | C₁₂H₁₁BN₂O₄ | 258.04 | Nitrile (para) |
2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | C₁₂H₁₁BN₂O₄ | 258.04 | Nitrile (ortho) |
2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | C₁₂H₁₂BNO₅ | 261.04 | Aldehyde (ortho) |
Understanding the relationships between these compounds provides valuable insights into the structure-property relationships within the MIDA boronate family and guides the selection of specific compounds for particular synthetic applications.
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